6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Nicotinic acetylcholine receptor Neuroscience Ion channel pharmacology

Select 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 898561-66-5) for its unique ~10-fold selectivity for α4β4 over α4β2 nAChR subtypes (EC50 7.0 μM vs 68 μM)—a differentiation profile absent in 2-, 4-, or 5-substituted regioisomers. The 6-position pivaloyl substituent confers critical Zn²⁺ coordination geometry essential for CAIII inhibition, plus 30-fold higher lipophilicity (LogP 1.84) than the parent compound, enhancing cell-based assay performance. Tiered bulk pricing with ≥95% purity ensures cost-effective procurement for medicinal chemistry campaigns.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 898561-66-5
Cat. No. B1324998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2-Dimethyl-propionylamino)-nicotinic acid
CAS898561-66-5
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
InChIKeyQCCYRUYZQOXLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2-Dimethyl-propionylamino)-nicotinic Acid (CAS 898561-66-5): Physicochemical Profile and Procurement Baseline


6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 898561-66-5), also known as 6-pivalamidonicotinic acid, is a pyridinecarboxylic acid derivative with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol [1]. The compound features a nicotinic acid core bearing a pivaloyl (2,2-dimethylpropionyl) amino substituent at the 6-position of the pyridine ring, with a computed XLogP3-AA value of 1.3 [2]. As a member of the 6-substituted nicotinic acid analogue class, this compound has been investigated for carbonic anhydrase III (CAIII) inhibitory activity relevant to hyperlipidemia and cancer research [3].

Why Generic Nicotinic Acid Derivatives Cannot Substitute for 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid


Generic substitution among nicotinic acid derivatives is precluded by position-dependent and substituent-specific variations in target engagement profiles. While the 6-substituted nicotinic acid scaffold confers CAIII inhibitory activity through coordination with the enzyme's Zn²⁺ active site [1], the precise substitution pattern—specifically the pivaloyl group at the 6-position versus alternative regioisomers (2-, 4-, or 5-substituted) or different acyl substituents—yields divergent activity profiles across nAChR subtypes and physicochemical properties including lipophilicity and membrane permeability [2]. The pivaloyl moiety introduces steric bulk and altered electron distribution that cannot be replicated by smaller acyl groups such as acetyl or propionyl, directly impacting molecular recognition events. Consequently, the substitution of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid with any positional isomer or alternative 6-substituted derivative without empirical validation of the specific quantitative parameters documented in Section 3 introduces unacceptable experimental variability.

Quantitative Differentiation Evidence for 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid: Comparative Activity, Physicochemical, and Procurement Data


Subtype-Selective nAChR Agonist Activity Profile: 6-Position Pivaloyl Derivative Demonstrates 10-Fold Higher Potency at α4β4 vs α4β2 nAChR

6-(2,2-Dimethyl-propionylamino)-nicotinic acid exhibits differential agonist potency across neuronal nicotinic acetylcholine receptor (nAChR) subtypes expressed in recombinant human embryonic kidney cell lines. The compound displays an EC50 of 7.00 × 10³ nM (7.0 μM) at the α4β4 subtype [1] versus an EC50 of 6.80 × 10⁴ nM (68 μM) at the α4β2 subtype [2], representing an approximate 10-fold potency preference for α4β4 over α4β2. This subtype differentiation profile is a function of the 6-position pivaloyl substitution and cannot be assumed for positional isomers (2-, 4-, or 5-substituted pivalamidonicotinic acids) or alternative 6-substituted analogues for which comparative nAChR subtype profiling data are unavailable or demonstrably divergent.

Nicotinic acetylcholine receptor Neuroscience Ion channel pharmacology

Lipophilicity Advantage: 6-Pivalamidonicotinic Acid (LogP = 1.84) vs Unsubstituted Nicotinic Acid (LogP ≈ 0.36)

The introduction of the 2,2-dimethyl-propionylamino (pivaloyl) substituent at the 6-position substantially increases lipophilicity relative to the parent nicotinic acid scaffold. The target compound exhibits a LogP of 1.83740 [1], whereas unsubstituted nicotinic acid has a reported LogP of approximately 0.36 [2]. This ~1.5 log unit increase corresponds to an approximately 30-fold increase in octanol-water partition coefficient, translating to enhanced passive membrane permeability. The elevated LogP value is a direct consequence of the bulky, hydrophobic pivaloyl moiety and is specific to this substitution pattern; alternative 6-substituted nicotinic acid derivatives bearing polar or smaller alkyl substituents yield distinct LogP values that cannot be interpolated.

Lipophilicity Membrane permeability Physicochemical property Drug design

CAIII Inhibitory Activity: 6-Substituted Nicotinic Acid Scaffold Confers Class-Level Carbonic Anhydrase III Inhibition for Dyslipidemia and Cancer Research

The 6-substituted nicotinic acid analogue class, to which 6-(2,2-Dimethyl-propionylamino)-nicotinic acid belongs, has been characterized as potent inhibitors of carbonic anhydrase III (CAIII). A systematic structure-activity study of 6-substituted nicotinic acid analogues demonstrated that CAIII inhibitory activity is conferred by the 6-substituted scaffold, with the carboxylic acid group forming a coordinate bond with the Zn²⁺ ion in the enzyme active site essential for binding [1]. While specific Ki or IC50 values for the pivaloyl-substituted derivative are not reported in the primary literature for direct inter-class comparison, the class-level CAIII inhibitory profile distinguishes 6-substituted nicotinic acid analogues from 2-, 4-, and 5-substituted regioisomers, which lack the requisite geometry for Zn²⁺ coordination in the CAIII active site [2]. Nicotinic acid itself has been reported as a weak potential CAIII inhibitor, serving as the baseline for scaffold optimization [3].

Carbonic anhydrase III CAIII Hyperlipidemia Cancer Enzyme inhibition

Commercial Availability and Pricing: Verified ≥95% Purity from Aladdin Scientific at $0.80/mg for 50 mg Scale

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is commercially available with documented purity specifications from established vendors. Aladdin Scientific (Catalog D187917) provides the compound at ≥95% purity with the following tiered pricing: 50 mg at $39.90 ($0.80/mg), 250 mg at $135.90 ($0.54/mg), 1 g at $383.90 ($0.38/mg), and 5 g at $1,658.90 ($0.33/mg) . Alternative vendors including Leyan (≥98% purity) and AKSci (minimum 95% purity) offer comparable specifications. In contrast, the positional isomer 5-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 879326-77-9) and the 2-substituted isomer (CAS 125867-25-6) are available only as research chemicals from limited specialty vendors without tiered bulk pricing transparency, and critically lack the publicly reported nAChR subtype activity data and CAIII class-level validation documented for the 6-substituted derivative.

Procurement Purity Pricing Chemical sourcing

Optimal Research and Procurement Application Scenarios for 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid


Neuronal Nicotinic Acetylcholine Receptor Subtype Profiling and Pharmacology

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is optimally deployed in research programs requiring differential functional interrogation of α4β4 versus α4β2 nAChR subtypes. The compound's ~10-fold higher potency at α4β4 (EC50 = 7.0 μM) compared to α4β2 (EC50 = 68 μM) makes it a valuable tool compound for studies aimed at dissecting the physiological roles of α4β4-containing nAChRs in native tissues or recombinant systems [1]. This subtype differentiation profile is not documented for the 2-, 4-, or 5-substituted pivalamidonicotinic acid isomers, which lack publicly available comparative nAChR activity data. Researchers should select the 6-substituted derivative specifically when experimental design requires α4β4-preferring modulation.

Carbonic Anhydrase III (CAIII) Inhibitor Development for Hyperlipidemia and Oncology Research

The 6-substituted nicotinic acid scaffold, of which 6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a member, has been validated as a potent CAIII inhibitory chemotype. The carboxylic acid moiety at the 3-position of the pyridine ring forms a critical coordinate bond with the Zn²⁺ ion in the CAIII active site—a binding mode that is geometrically accessible only for 6-substituted derivatives, not for 2-, 4-, or 5-substituted regioisomers [2]. This compound should be prioritized for CAIII-targeted projects in dyslipidemia and cancer progression where scaffold validation and positional specificity are prerequisites for hit-to-lead optimization or mechanistic studies.

Cell-Based Assays Requiring Enhanced Passive Membrane Permeability

In experimental contexts where intracellular target engagement or cell-based phenotypic screening is required, the elevated lipophilicity (LogP = 1.84) of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid—approximately 30-fold higher than unsubstituted nicotinic acid (LogP ≈ 0.36) [3]—offers a measurable advantage in passive membrane diffusion. This physicochemical property is conferred specifically by the hydrophobic pivaloyl substituent at the 6-position. Researchers selecting nicotinic acid derivatives for cell-based assays should preferentially procure the 6-pivaloyl derivative when enhanced membrane permeability is an experimental prerequisite, as alternative regioisomers or smaller 6-acyl substituents yield divergent and often inferior LogP values.

Cost-Effective Procurement for Multi-Gram Scale Chemical Synthesis and Library Production

For medicinal chemistry campaigns, building block library construction, or multi-step synthetic routes requiring gram-scale quantities, 6-(2,2-Dimethyl-propionylamino)-nicotinic acid offers a cost-advantaged procurement pathway. Tiered pricing from established vendors reduces unit cost from $0.80/mg at the 50 mg scale to $0.33/mg at the 5 g scale—a 59% reduction in cost per unit mass . This transparent, volume-dependent pricing structure, combined with documented purity specifications (≥95–98% across multiple vendors) and room-temperature storage stability, renders the 6-substituted derivative the economically rational choice over positional isomers that lack comparable vendor diversity, pricing transparency, and peer-reviewed characterization data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.